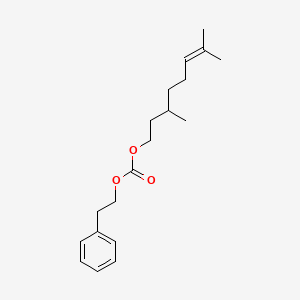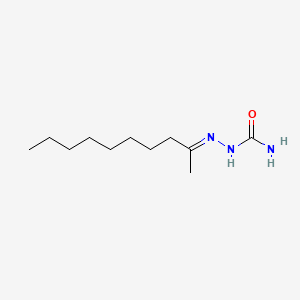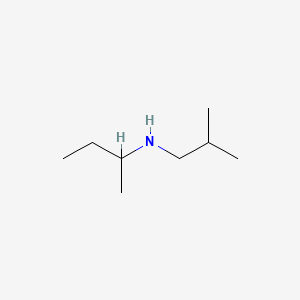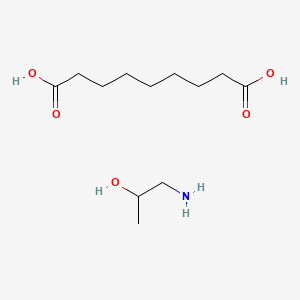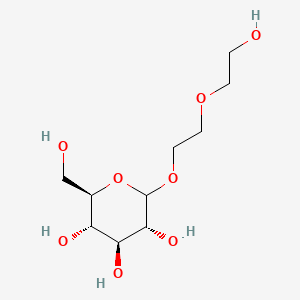
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside: is a chemical compound with the molecular formula C10H20O8 and a molecular weight of 268.26 g/mol . It is characterized by the presence of a glucopyranoside moiety linked to a hydroxyethoxyethyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside typically involves the reaction of D-glucose with ethylene glycol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the glycosidic bond . The process can be summarized as follows:
Starting Materials: D-glucose and ethylene glycol.
Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) to promote the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix D-glucose and ethylene glycol with the catalyst.
Continuous Monitoring: The reaction conditions are continuously monitored to ensure optimal yield and purity.
Separation and Purification: Industrial-scale separation techniques, such as distillation and crystallization, are employed to isolate and purify the final product.
化学反应分析
Types of Reactions
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of polyols.
Substitution: Formation of alkylated or halogenated glucopyranoside derivatives.
科学研究应用
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用机制
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism.
Modulate Pathways: It can influence metabolic pathways by altering the activity of key enzymes and transporters.
相似化合物的比较
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside can be compared with other similar compounds, such as:
Ethyl D-glucopyranoside: Similar structure but with an ethyl group instead of a hydroxyethoxyethyl group.
Methyl D-glucopyranoside: Contains a methyl group instead of a hydroxyethoxyethyl group.
Propyl D-glucopyranoside: Features a propyl group in place of the hydroxyethoxyethyl group.
The uniqueness of this compound lies in its hydroxyethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
83846-90-6 |
|---|---|
分子式 |
C10H20O8 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-2-[2-(2-hydroxyethoxy)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O8/c11-1-2-16-3-4-17-10-9(15)8(14)7(13)6(5-12)18-10/h6-15H,1-5H2/t6-,7-,8+,9-,10?/m1/s1 |
InChI 键 |
DFVFAJRQBLQACP-ZKZCYXTQSA-N |
手性 SMILES |
C(COCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
规范 SMILES |
C(COCCOC1C(C(C(C(O1)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)

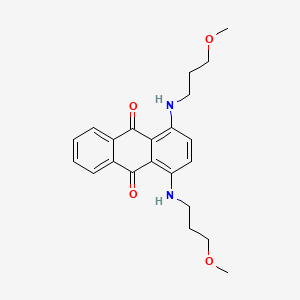
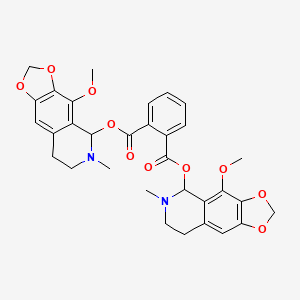

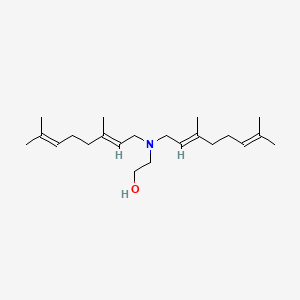
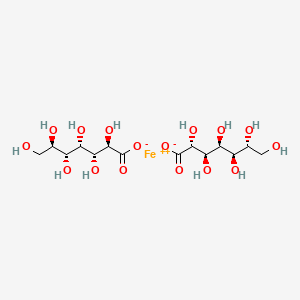
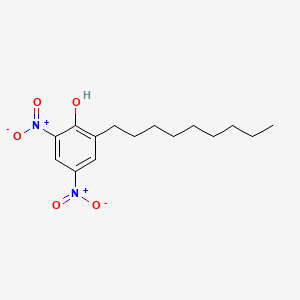

![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
